2-Chloro-5-cyclopropoxypyridine

Description

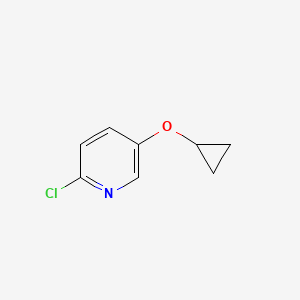

2-Chloro-5-cyclopropoxypyridine (CAS: 1489543-49-8) is a pyridine derivative substituted with a chlorine atom at the 2-position and a cyclopropoxy group (-O-cyclopropyl) at the 5-position. Its molecular formula is C₉H₁₀ClNO, with a molar mass of 183.63 g/mol and a predicted density of 1.241 g/cm³ . The compound exhibits a boiling point of 246.9 ± 20.0 °C and a pKa of 1.75 ± 0.22, indicating weak basicity influenced by the electron-donating cyclopropoxy group . This structural motif is significant in medicinal chemistry, where pyridine derivatives often serve as intermediates in synthesizing bioactive molecules. For example, cyclopropoxy groups are valued for their metabolic stability and steric effects, which can enhance drug-target interactions .

Properties

IUPAC Name |

2-chloro-5-cyclopropyloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEPRWGJSYMOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropoxypyridine typically involves the reaction of 2-chloropyridine with cyclopropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopropoxy group. The general reaction scheme is as follows:

2-Chloropyridine+CyclopropanolBase, Refluxthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-5-cyclopropoxypyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The cyclopropoxy group and the chlorine atom play crucial roles in determining the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets may vary based on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Chloro-5-cyclopropoxypyridine with structurally related pyridine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Boiling Point (°C) | pKa | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | 1489543-49-8 | C₉H₁₀ClNO | 183.63 | Cl (2-), cyclopropoxy (5-) | 246.9 ± 20.0 | 1.75 ± 0.22 | Pharmaceutical intermediates |

| 2-Chloro-5-fluoropyridine | 31301-51-6 | C₅H₃ClFN | 147.54 | Cl (2-), F (5-) | Not reported | Not reported | Agrochemicals, fluorinated APIs |

| 2-Chloro-5-hydroxypyridine | 41288-96-4 | C₅H₄ClNO | 129.55 | Cl (2-), -OH (5-) | Not reported | ~4.5 (estimated) | Metal coordination chemistry |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.02 | Cl (2-), -CH₂Cl (5-) | Not reported | Not reported | Cross-coupling reactions |

| 2-Chloro-5-cyanopyridine | 33252-28-7 | C₆H₃ClN₂ | 138.56 | Cl (2-), -CN (5-) | Not reported | ~1.0 (estimated) | Ligand synthesis, heterocycles |

Notes:

- Electron-withdrawing vs. donating groups : The cyclopropoxy group in this compound donates electrons via resonance, increasing the pyridine ring's electron density compared to electron-withdrawing groups like -CN or -F .

- Solubility : The bulky cyclopropoxy group reduces water solubility compared to smaller substituents like -OH or -F, making it more lipophilic .

Commercial Availability and Cost

- This compound : Priced at €539.00/g (CymitQuimica), reflecting its specialized synthesis and low commercial demand .

- 2-Chloro-5-fluoropyridine : More affordable at €3,100.00/5g (TCI Chemicals), owing to its broader applications in fluorination chemistry .

- 2-Chloro-5-hydroxypyridine : Priced at €8,300.00/5g (TCI Chemicals), likely due to niche applications in coordination chemistry .

Biological Activity

2-Chloro-5-cyclopropoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of pain management and neurological disorders. This compound is primarily investigated for its role as an inhibitor of the sodium channel NaV1.8, which is implicated in various pain pathways.

The sodium channel NaV1.8, encoded by the SCN10A gene, is predominantly expressed in dorsal root ganglion (DRG) neurons and plays a critical role in the transmission of pain signals. Inhibition of NaV1.8 can lead to reduced neuronal excitability and, consequently, a decrease in pain perception. Studies have shown that this compound acts selectively on this channel, making it a promising candidate for treating conditions associated with neuropathic pain and inflammation .

Research Findings

Recent research highlights the effectiveness of this compound in various experimental models:

- Pain Models : In rodent models, administration of this compound has demonstrated significant analgesic effects. Specifically, it has been shown to reduce mechanical and thermal hyperalgesia, indicating its potential utility in treating chronic pain conditions .

- Neuropathic Pain : The compound's selective inhibition of NaV1.8 has been correlated with improved outcomes in models of neuropathic pain. Knockout studies on SCN10A have illustrated that loss of NaV1.8 function leads to decreased pain responses, further supporting the therapeutic potential of this inhibitor .

Case Studies

Several case studies have explored the pharmacological properties of this compound:

- Chronic Pain Management : A study involving patients with chronic neuropathic pain indicated that compounds targeting NaV1.8 could provide relief where traditional analgesics failed. Patients reported a marked reduction in pain scores following treatment with NaV1.8 inhibitors including this compound .

- Inflammatory Pain : In another study focused on inflammatory pain models, treatment with this compound resulted in significant attenuation of pain behaviors associated with inflammation, suggesting that it may also modulate inflammatory pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.